molecular formula C17H17FN2O3S B6491659 N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzene-1-sulfonamide CAS No. 905686-76-2

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzene-1-sulfonamide

Cat. No.: B6491659
CAS No.: 905686-76-2
M. Wt: 348.4 g/mol
InChI Key: QKYQVPDUXCBAHO-UHFFFAOYSA-N
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Description

The compound “N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzene-1-sulfonamide” is a complex organic molecule that contains several functional groups, including a pyrrolidinone ring, a fluorophenyl group, and a sulfonamide group . These functional groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidinone ring, fluorophenyl group, and sulfonamide group would each contribute to the overall structure . The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The pyrrolidinone ring could potentially undergo reactions at the carbonyl group or the adjacent carbon atoms . The fluorophenyl group might participate in electrophilic aromatic substitution reactions, and the sulfonamide group could potentially undergo reactions at the sulfur or nitrogen atoms.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, charge distribution, and the presence of polar or nonpolar regions could affect properties like solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs work by binding to specific proteins in the body and modulating their activity. The pyrrolidinone, fluorophenyl, and sulfonamide groups in this compound could potentially interact with various biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. These properties could be evaluated through laboratory testing and computational predictions .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and studied in more detail. This could involve testing it in different biological models, studying its pharmacokinetics and pharmacodynamics, and eventually conducting clinical trials .

Properties

IUPAC Name

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c1-12-5-7-16(8-6-12)24(22,23)19-14-10-17(21)20(11-14)15-4-2-3-13(18)9-15/h2-9,14,19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYQVPDUXCBAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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